(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid
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Overview
Description
(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrimidine ring substituted with a methyl group at the 2-position and an amino group at the 3-position of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with a suitable amine under appropriate conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Scientific Research Applications
(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylpyrimidine: A related compound with similar structural features but different functional groups.
3-amino-2-methylpyridine: Another similar compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a pyrimidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H11N3O2/c1-5-10-3-2-7(11-5)6(9)4-8(12)13/h2-3,6H,4,9H2,1H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
HBGGYGBHSHKRPP-LURJTMIESA-N |
Isomeric SMILES |
CC1=NC=CC(=N1)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=NC=CC(=N1)C(CC(=O)O)N |
Origin of Product |
United States |
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